molecular formula C17H14N4O4S B2365779 N-(4-methylthiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 896366-69-1

N-(4-methylthiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2365779
CAS No.: 896366-69-1
M. Wt: 370.38
InChI Key: CDHZKYVAILKPBG-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.38. The purity is usually 95%.
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Scientific Research Applications

Antihypertensive and α-Blocking Agents

A study explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, highlighting their potential as antihypertensive α-blocking agents. Although not directly mentioning N-(4-methylthiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, the research involves related compounds that exhibit good antihypertensive α-blocking activity with low toxicity, which could provide a basis for further exploration of similar compounds (Abdel-Wahab et al., 2008).

Antitubercular and Antimicrobial Agents

Another study focused on the synthesis and biological evaluation of 4-thiazolidinone derivatives as potential antitubercular and antimicrobial agents. The compounds synthesized in this study, derived from 2-amino-5-nitrothiazole, demonstrated significant activity against various bacterial and fungal species as well as Mycobacterium tuberculosis. This suggests the potential of thiazole derivatives in developing new antimicrobial and antitubercular agents (Samadhiya et al., 2014).

Rho Kinase Inhibitors for Vasorelaxant Activity

Research into the design, synthesis, and biological activity evaluation of novel Rho kinase inhibitors has uncovered compounds with significant activities against ROCK I, demonstrating vasorelaxant activity in rat basilar artery ring. This line of research is crucial for developing treatments for cardiovascular diseases and highlights the therapeutic potential of such compounds (Yao et al., 2018).

Bifunctional Chelating Agents

A study on the synthesis of bifunctional tetraaza macrocycles described the conversion of 4-nitrobenzyl-substituted macrocyclic tetraamines into poly(amino carboxylate) chelating agents. These agents are important for medical imaging and radiotherapeutic applications, indicating the relevance of nitrobenzyl and related compounds in developing diagnostic and therapeutic tools (McMurry et al., 1992).

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c1-11-10-26-17(18-11)19-15(22)14-6-3-7-20(16(14)23)9-12-4-2-5-13(8-12)21(24)25/h2-8,10H,9H2,1H3,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHZKYVAILKPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.